Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
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Overview
Description
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a methoxyphenyl group in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate typically involves the reaction of butyl cyanoacetate with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of polymers and adhesives due to its cyanoacrylate structure.
Biological Studies: Researchers use it to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate involves its interaction with biological molecules. The cyano group can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The methoxyphenyl group can enhance the compound’s binding affinity to specific molecular targets, such as receptors or enzymes, through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
- Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
- Propyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Uniqueness
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to its ethyl, methyl, and propyl counterparts. The butyl group can provide better hydrophobic interactions in biological systems, potentially enhancing its efficacy in medicinal applications.
Properties
CAS No. |
28711-04-8 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
butyl (Z)-2-cyano-3-(4-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-4-5-10-20-16(18)15(11-17)12(2)13-6-8-14(19-3)9-7-13/h6-9H,4-5,10H2,1-3H3/b15-12- |
InChI Key |
NKBHDHWFTJYJSK-QINSGFPZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCCCOC(=O)C(=C(C)C1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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